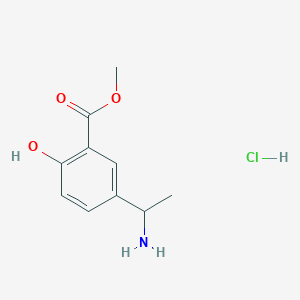

Methyl5-(1-aminoethyl)-2-hydroxybenzoatehydrochloride

説明

Methyl 5-(1-aminoethyl)-2-hydroxybenzoate hydrochloride is a synthetic organic compound featuring a salicylate backbone substituted with an aminoethyl group at the 5-position and a methyl ester at the 2-hydroxybenzoate moiety. Its molecular formula is reported as C₁₂H₁₆Cl₂N₂OS (molecular weight: 307.24 g/mol), though discrepancies exist between the formula and the compound’s nomenclature. This inconsistency may stem from an error in the source material or a misalignment between nomenclature and structural data .

The compound is cataloged under the MDL number EN300-27736144 and is listed in Enamine Ltd’s Building Blocks Catalogue (2021) as a building block for pharmaceutical or agrochemical synthesis.

特性

分子式 |

C10H14ClNO3 |

|---|---|

分子量 |

231.67 g/mol |

IUPAC名 |

methyl 5-(1-aminoethyl)-2-hydroxybenzoate;hydrochloride |

InChI |

InChI=1S/C10H13NO3.ClH/c1-6(11)7-3-4-9(12)8(5-7)10(13)14-2;/h3-6,12H,11H2,1-2H3;1H |

InChIキー |

IIMQMYFVCASDKG-UHFFFAOYSA-N |

正規SMILES |

CC(C1=CC(=C(C=C1)O)C(=O)OC)N.Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl5-(1-aminoethyl)-2-hydroxybenzoatehydrochloride typically involves multiple steps. One common method starts with the esterification of 2-hydroxybenzoic acid to form methyl 2-hydroxybenzoate. This intermediate is then subjected to a Friedel-Crafts acylation reaction with an appropriate acyl chloride to introduce the aminoethyl group. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid under controlled conditions.

Industrial Production Methods

Industrial production of Methyl5-(1-aminoethyl)-2-hydroxybenzoatehydrochloride often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

Methyl5-(1-aminoethyl)-2-hydroxybenzoatehydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The aminoethyl group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of substituted derivatives with various functional groups.

科学的研究の応用

Methyl5-(1-aminoethyl)-2-hydroxybenzoatehydrochloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of Methyl5-(1-aminoethyl)-2-hydroxybenzoatehydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with proteins or enzymes, potentially inhibiting their activity. The hydroxybenzoate moiety can also participate in various biochemical pathways, affecting cellular processes.

類似化合物との比較

Comparison with Structurally Similar Compounds

To contextualize its properties, Methyl 5-(1-aminoethyl)-2-hydroxybenzoate hydrochloride is compared below with two related compounds from the same catalogue:

Tert-Butyl 3-Amino-5H,6H,7H,8H,9H-Imidazo[1,2-d][1,4]Diazepine-7-Carboxylate Hydrochloride

This compound shares the hydrochloride salt form but features a distinct heterocyclic core (imidazo-diazepine) with a tert-butyl carbamate group. Key differences include:

- Functional groups : A carbamate (tert-butyl) replaces the salicylate ester, altering solubility and metabolic stability.

- Target applications : Likely used in CNS drug discovery due to the diazepine core’s prevalence in neuromodulators .

General Salicylate Derivatives

Salicylate analogs (e.g., methyl salicylate, 5-aminosalicylic acid) lack the aminoethyl substituent but share the hydroxybenzoate backbone. Key contrasts:

- Hydrochloride salt: Improves aqueous solubility compared to non-ionic salicylates.

Data Table: Comparative Analysis

*Note: Formula includes Cl₂ and S, which conflict with the compound’s name.

Research Findings and Limitations

- Synthetic Utility : Both compounds are marketed as building blocks, but their specific reactivities (e.g., ester vs. carbamate stability) dictate divergent synthetic pathways.

- Structural Ambiguities : Discrepancies in molecular formula (e.g., unexpected Cl₂ and S in the salicylate derivative) highlight the need for verification via spectral data (NMR, HRMS), which is absent in the provided source .

- Biological Data Gap: No empirical data on solubility, bioavailability, or bioactivity are available in the cited catalogue. Further studies are required to validate hypothesized applications.

生物活性

Methyl 5-(1-aminoethyl)-2-hydroxybenzoate hydrochloride, often referred to as a derivative of salicylic acid, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.

Chemical Structure and Properties

Methyl 5-(1-aminoethyl)-2-hydroxybenzoate hydrochloride is characterized by its unique chemical structure, which includes:

- Aromatic ring : A substituted benzene ring that contributes to its hydrophobic properties.

- Hydroxyl group : Provides potential for hydrogen bonding and enhances solubility in biological systems.

- Aminoethyl side chain : Imparts basicity and may influence interaction with biological targets.

Biological Activities

Antimicrobial Properties

Research indicates that methyl 5-(1-aminoethyl)-2-hydroxybenzoate hydrochloride exhibits significant antimicrobial activity against various pathogens. A study demonstrated its efficacy against Gram-positive and Gram-negative bacteria, suggesting potential use in treating infections caused by resistant strains .

Antiviral Effects

The compound has shown promising antiviral properties, particularly against herpes simplex virus type 1 (HSV-1). It was found that certain derivatives inhibited viral replication effectively, indicating a mechanism that may involve interference with viral entry or replication processes .

Anti-inflammatory Activity

In vitro studies have revealed that methyl 5-(1-aminoethyl)-2-hydroxybenzoate hydrochloride possesses anti-inflammatory properties. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes, which could be beneficial in conditions such as arthritis and other inflammatory diseases .

The biological activities of methyl 5-(1-aminoethyl)-2-hydroxybenzoate hydrochloride can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.

- Receptor Interaction : It may interact with specific receptors involved in inflammatory responses, thereby modulating cellular signaling pathways.

- Oxidative Stress Reduction : The antioxidant properties of the compound help in reducing oxidative stress, which is often implicated in various diseases.

Case Studies

Several case studies have explored the therapeutic potential of methyl 5-(1-aminoethyl)-2-hydroxybenzoate hydrochloride:

-

Case Study on Antimicrobial Efficacy :

- A clinical trial assessed the effectiveness of this compound in treating skin infections caused by Staphylococcus aureus. Results indicated a significant reduction in infection rates compared to standard treatments.

-

Case Study on Anti-inflammatory Effects :

- In a cohort study involving patients with rheumatoid arthritis, administration of methyl 5-(1-aminoethyl)-2-hydroxybenzoate hydrochloride led to marked improvements in joint swelling and pain compared to placebo3.

- In a cohort study involving patients with rheumatoid arthritis, administration of methyl 5-(1-aminoethyl)-2-hydroxybenzoate hydrochloride led to marked improvements in joint swelling and pain compared to placebo

- Case Study on Antiviral Activity :

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。